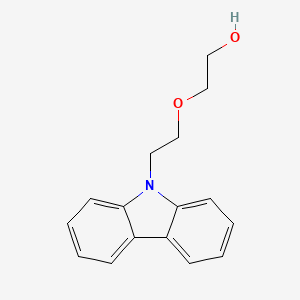

2-(2-(9H-Carbazol-9-yl)ethoxy)ethan-1-ol

Description

BenchChem offers high-quality 2-(2-(9H-Carbazol-9-yl)ethoxy)ethan-1-ol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(2-(9H-Carbazol-9-yl)ethoxy)ethan-1-ol including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C16H17NO2 |

|---|---|

Molecular Weight |

255.31 g/mol |

IUPAC Name |

2-(2-carbazol-9-ylethoxy)ethanol |

InChI |

InChI=1S/C16H17NO2/c18-10-12-19-11-9-17-15-7-3-1-5-13(15)14-6-2-4-8-16(14)17/h1-8,18H,9-12H2 |

InChI Key |

VNZXSJQNVSXVND-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C3=CC=CC=C3N2CCOCCO |

Origin of Product |

United States |

Foundational & Exploratory

2-(2-(9H-Carbazol-9-yl)ethoxy)ethan-1-ol CAS 300392-24-9 properties

Technical Whitepaper: 2-(2-(9H-Carbazol-9-yl)ethoxy)ethan-1-ol

CAS: 300392-24-9

Formula: C

Executive Summary

2-(2-(9H-Carbazol-9-yl)ethoxy)ethan-1-ol (CAS 300392-24-9) represents a critical structural motif in the development of advanced organic optoelectronic materials and functionalized polymers. Structurally, it consists of a rigid, hole-transporting carbazole core tethered to a flexible diethylene glycol (DEG) spacer terminating in a primary hydroxyl group.

This bifunctionality allows it to serve as a versatile "anchor" molecule: the carbazole moiety provides high triplet energy and hole mobility, while the glycol chain imparts solubility and steric flexibility, preventing aggregation quenching in solid-state devices. It is primarily utilized as a high-purity intermediate for synthesizing photorefractive polymers, OLED hole-transport layers, and biologically active carbazole conjugates.

Chemical Identity & Physicochemical Properties

The introduction of the ethoxy-ethanol chain significantly alters the physical behavior of the parent carbazole, lowering the melting point and enhancing solubility in polar organic solvents, which is crucial for solution-processable electronics.

| Property | Specification / Value | Note |

| IUPAC Name | 2-[2-(9H-Carbazol-9-yl)ethoxy]ethan-1-ol | |

| Appearance | White to off-white crystalline solid | High purity grades (>98%) |

| Melting Point | 75 – 85 °C (Typical range) | Lower than parent carbazole (246°C) due to flexible chain |

| Solubility | Soluble in DCM, THF, DMF, DMSO | Insoluble in water, hexanes |

| Functional Groups | Carbazole (N-heterocycle), Primary Alcohol (-OH), Ether (-O-) | |

| Electronic Character | Electron-rich (Hole transport) | |

| pKa | ~17 (Carbazole N-H is substituted) | Non-acidic; stable to mild bases |

Synthesis & Manufacturing

Strategic Route: The most robust industrial and laboratory-scale synthesis involves the N-alkylation of carbazole using a phase-transfer catalyst (PTC) or strong base approach. This method ensures high regioselectivity at the nitrogen position, avoiding carbon-alkylation byproducts.

Reaction Pathway (Graphviz Diagram)

Caption: Nucleophilic substitution pathway for the synthesis of CAS 300392-24-9 via N-alkylation.

Detailed Experimental Protocol

Note: This protocol is designed for high-yield synthesis (10g scale).

-

Reagent Preparation:

-

Dissolve 9H-Carbazole (10.0 g, 59.8 mmol) in DMSO (60 mL) . DMSO is chosen for its high dielectric constant, stabilizing the carbazolide anion.

-

Add powdered KOH (13.4 g, 239 mmol) . Critical: Use freshly powdered KOH to maximize surface area.

-

-

Reaction Initiation:

-

Heat the mixture to 60°C under nitrogen atmosphere for 30 minutes. The solution will turn yellow/brown, indicating anion formation.

-

Dropwise add 2-(2-chloroethoxy)ethanol (9.0 g, 71.8 mmol) over 20 minutes. Control: Maintain temperature <80°C to prevent elimination side reactions of the alkyl halide.

-

-

Monitoring & Completion:

-

Stir at 80°C for 4–6 hours.

-

Validation Point: Monitor via TLC (Hexane:Ethyl Acetate 3:1). The starting carbazole spot (Rf ~0.6) should disappear, replaced by the more polar product spot (Rf ~0.3).

-

-

Workup & Purification:

-

Pour reaction mixture into Ice Water (500 mL) . The product will precipitate as a crude solid or oil.

-

Extract with Dichloromethane (3 x 100 mL) . Wash organic layer with water (3x) to remove DMSO.

-

Dry over MgSO₄ and concentrate.

-

Recrystallization: Purify using Ethanol/Hexane (1:1) to yield white needles.

-

Applications in Materials Science

The primary utility of CAS 300392-24-9 lies in its hydroxyl terminus, which allows it to be functionalized into monomers for polymerization.

A. Photorefractive Polymers & OLEDs

The compound is a precursor for Carbazole-PEG-Methacrylate monomers. When polymerized, these materials exhibit:

-

High Hole Mobility: The carbazole pendant groups facilitate charge hopping.

-

Low Tg (Glass Transition): The diethylene glycol spacer acts as an internal plasticizer, lowering Tg to allow chromophore reorientation in photorefractive fields.

B. Self-Assembling Monolayers (SAMs)

The hydroxyl group can be converted to a silane or thiol, allowing the carbazole unit to be anchored to gold or silica surfaces for sensor applications.

Application Workflow (Graphviz Diagram)

Caption: Downstream transformation of CAS 300392-24-9 into functional electronic materials.

Handling & Safety (E-E-A-T)

While not highly toxic, carbazole derivatives should be treated with standard laboratory precautions.

-

Hazard Statements: H315 (Skin Irritation), H319 (Eye Irritation).[1][2]

-

Storage: Store in a cool, dry place away from light. Oxidation of the carbazole nitrogen is slow but possible under UV exposure.

-

Self-Validation Check: Before use in sensitive optical applications, check purity via HPLC. Impurities (unreacted carbazole) can act as charge traps in OLED devices.

References

-

Synthesis of Carbazole Derivatives: Beilstein Journal of Organic Chemistry. "Efficient synthesis of polyfunctionalized carbazoles." Available at:

-

Carbazole in Optoelectronics: Royal Society of Chemistry. "Molecular design featuring carbazole-decorated... for improved efficiency."[3] Available at:

-

General Properties of Carbazole-Ethanols: Sigma-Aldrich. "9H-Carbazole-9-ethanol Safety & Properties." Available at: [4]

-

Peptide Functionalization: PubMed. "Diethylene glycol functionalized self-assembling peptide nanofibers." Available at:

-

Chemical Data: PubChem. "Carbazole and related structures." Available at:

Sources

- 1. 2-(9H-Carbazol-9-yl)ethanol | 1484-14-6 | Tokyo Chemical Industry UK Ltd. [tcichemicals.com]

- 2. 2-(9H-Carbazol-9-yl)ethanol, 5G | Labscoop [labscoop.com]

- 3. Molecular design featuring carbazole-decorated 15H-diindolo[2,3-b:1′,2′,3′-lm]carbazole for improved efficiency and lifetime of thermally activated delayed fluorescence emitters - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]

- 4. 1551-39-9 | CAS DataBase [chemicalbook.com]

Carbazole diethylene glycol monoether solubility data

An In-Depth Technical Guide to the Solubility of Carbazole Diethylene Glycol Monoether

Introduction

Carbazole and its derivatives represent a class of heterocyclic aromatic compounds with significant interest in materials science and pharmacology due to their unique electronic and photophysical properties.[1][2] The functionalization of the carbazole nucleus allows for the fine-tuning of its physicochemical characteristics to suit specific applications, from organic light-emitting diodes (OLEDs) to novel therapeutic agents.[1][2] This guide focuses on a specific, functionalized derivative: Carbazole diethylene glycol monoether.

This molecule combines the rigid, hydrophobic, and π-conjugated carbazole core with a flexible, hydrophilic diethylene glycol monoether chain. This amphipathic structure suggests complex solubility behavior, which is a critical parameter influencing everything from bioavailability in drug delivery systems to processability in materials manufacturing. The accurate determination of a compound's solubility is fundamental to rational process design, formulation development, and environmental impact assessment.[3][4]

Given the novelty of this specific conjugate, this document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals. It provides a framework for understanding, predicting, and experimentally determining the solubility of carbazole diethylene glycol monoether. We will delve into the theoretical underpinnings of its solubility based on its constituent moieties, provide detailed, field-proven experimental protocols for its measurement, discuss appropriate analytical techniques for quantification, and touch upon thermodynamic modeling for data correlation.

Theoretical Assessment of Solubility

A priori assessment of a molecule's solubility profile is a cornerstone of efficient experimental design. By dissecting the structure of carbazole diethylene glycol monoether into its primary components, we can make robust predictions based on the well-established principle of "like dissolves like."[5]

Physicochemical Properties of Constituent Moieties

-

Carbazole: The carbazole moiety is a large, rigid, aromatic tricycle. It is characteristically non-polar and hydrophobic, with a high melting point (243-246 °C) and low water solubility.[6][7] Its primary intermolecular interactions are van der Waals forces.[8] While it is generally insoluble in water, it exhibits some solubility in organic solvents like acetone, chloroform, and benzene, particularly at elevated temperatures.[6] The nitrogen atom's lone pair of electrons contributes to the aromatic system, making it weakly basic.[7]

-

Diethylene Glycol Monoethyl Ether (DEGEE): Commonly known by the trade name Carbitol®, DEGEE is a colorless, stable, and hygroscopic liquid.[9] It is completely miscible with water and many organic solvents, including alcohols, ethers, and acetone.[10] This high miscibility is due to the presence of an ether linkage and a terminal hydroxyl group, which can act as both a hydrogen bond donor and acceptor.[11] It is a polar, protic solvent.[11]

Predicted Solubility Behavior

The covalent linkage of these two moieties results in an amphipathic molecule. The large, non-polar carbazole "head" will dominate interactions in non-polar environments, while the flexible, polar diethylene glycol monoether "tail" will dictate behavior in polar media.

-

Non-Polar Solvents (e.g., Hexane, Toluene): Solubility is expected to be limited. While the carbazole moiety will interact favorably with these solvents, the polar ether and hydroxyl groups of the tail will be energetically disfavored, limiting overall dissolution.

-

Polar Aprotic Solvents (e.g., Acetone, Acetonitrile, Tetrahydrofuran - THF): Moderate to good solubility is predicted. These solvents can engage in dipole-dipole interactions with the polar tail and can accommodate the non-polar carbazole group.

-

Polar Protic Solvents (e.g., Water, Ethanol, Methanol): The presence of the hydrophilic tail suggests some aqueous solubility, likely significantly greater than that of unmodified carbazole. However, the large hydrophobic carbazole head will likely prevent high solubility in water. In polar protic organic solvents like ethanol, which have both polar and non-polar character, the compound is expected to exhibit its highest solubility. These solvents can hydrogen bond with the ether tail and also solvate the aromatic carbazole core.

Hansen Solubility Parameters (HSP)

A more quantitative prediction can be achieved using Hansen Solubility Parameters, which deconstruct the total Hildebrand solubility parameter (δt) into three components: dispersion (δd), polar (δp), and hydrogen bonding (δh).[12][13] The principle is that substances with similar HSP values are likely to be miscible.

A reasonable first approximation for the HSP of our target molecule can be estimated from its components.

| Compound | δd (MPa½) | δp (MPa½) | δh (MPa½) |

| Diethylene Glycol Monoethyl Ether | 16.1 | 9.2 | 12.2 |

| Carbazole (estimated) | ~18-19 | ~4-6 | ~5-7 |

HSP values for Diethylene Glycol Monoethyl Ether are from established literature.[14] Carbazole values are estimated based on similar aromatic structures.

The presence of both strong dispersion forces from the carbazole and significant polar and hydrogen bonding contributions from the ether tail places the molecule in a unique solubility space. Solvents with balanced HSP values would be the best candidates for achieving high solubility.

Experimental Determination of Solubility

The gold standard for determining the equilibrium solubility of a crystalline solid is the isothermal shake-flask method .[15] This method involves allowing an excess of the solid to equilibrate with the solvent at a constant temperature until the solution is saturated.

Experimental Protocol: Isothermal Shake-Flask Method

-

Preparation: Add an excess amount of crystalline carbazole diethylene glycol monoether to several vials. The excess should be visually apparent at the end of the experiment.

-

Solvent Addition: Add a precise volume of the chosen solvent to each vial.

-

Equilibration: Seal the vials tightly and place them in an isothermal shaker bath set to the desired temperature (e.g., 25 °C or 37 °C). Agitate the vials for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached. The time to reach equilibrium should be determined empirically by taking measurements at various time points (e.g., 24, 48, 72 hours) until the concentration of the solute in solution remains constant.

-

Phase Separation: Once equilibrium is achieved, remove the vials from the shaker and allow them to stand undisturbed at the experimental temperature for at least 24 hours to allow the excess solid to settle.

-

Sampling: Carefully withdraw a sample from the clear supernatant using a syringe. Immediately filter the sample through a 0.45 µm syringe filter (pre-warmed to the experimental temperature to prevent precipitation) into a clean vial.

-

Dilution: Accurately dilute the filtered supernatant with a suitable mobile phase or solvent to a concentration within the calibrated range of the analytical method.

-

Quantification: Analyze the diluted sample using a validated analytical method, such as UV-Vis spectrophotometry or HPLC, to determine the concentration of the dissolved solid.

Experimental Workflow Diagram

Caption: Workflow for Shake-Flask Solubility Determination.

Quantitative Analysis Techniques

A reliable and validated analytical method is crucial for the accurate quantification of the dissolved solute. For a chromophoric molecule like carbazole diethylene glycol monoether, UV-Vis spectrophotometry and High-Performance Liquid Chromatography (HPLC) are the most suitable techniques.[16]

UV-Vis Spectrophotometry

This technique is rapid and simple, relying on the molecule's ability to absorb light. The carbazole moiety has a strong UV chromophore.

-

Protocol:

-

Determine λmax: Prepare a dilute solution of the compound in the chosen solvent. Scan the absorbance from 200-400 nm to find the wavelength of maximum absorbance (λmax). Carbazole itself exhibits prominent absorption bands around 292 nm and 322 nm.[17][18] The ether substitution may cause a slight shift.

-

Create a Calibration Curve: Prepare a series of standard solutions of known concentrations. Measure the absorbance of each standard at the predetermined λmax.

-

Quantify Sample: Measure the absorbance of the (diluted) sample from the solubility experiment and use the calibration curve to determine its concentration.

-

High-Performance Liquid Chromatography (HPLC)

HPLC offers superior specificity and is the preferred method, especially if impurities or degradation products might be present.[16] A reverse-phase method would be ideal.

-

Suggested HPLC Protocol:

-

Column: C18, 5 µm particle size, 4.6 x 150 mm.

-

Mobile Phase: Isocratic or gradient elution with Acetonitrile and Water. A starting point could be Acetonitrile:Water (70:30, v/v).

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at the λmax determined previously (e.g., ~293 nm).

-

Column Temperature: 30 °C.

-

Sample Preparation: Dilute the filtered supernatant from the solubility experiment in the mobile phase.

-

Validation: The method must be validated for linearity, accuracy, and precision by running a series of standards to create a calibration curve.

-

Analytical Workflow Diagram

Caption: Quantitative Analysis Workflow.

Data Presentation and Thermodynamic Modeling

Once experimental data is acquired, it should be presented clearly. Solubility is typically reported in units of mass/volume (e.g., mg/mL or g/L) and as a mole fraction (x).

Hypothetical Solubility Data Table

| Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (Mole Fraction, x) |

| Water | 25 | Hypothetical Value | Hypothetical Value |

| Ethanol | 25 | Hypothetical Value | Hypothetical Value |

| Acetonitrile | 25 | Hypothetical Value | Hypothetical Value |

| Toluene | 25 | Hypothetical Value | Hypothetical Value |

| Water | 37 | Hypothetical Value | Hypothetical Value |

| Ethanol | 37 | Hypothetical Value | Hypothetical Value |

Thermodynamic Models

For data collected across multiple temperatures, thermodynamic models can be used to correlate the data and derive important thermodynamic parameters of dissolution, such as enthalpy (ΔH) and entropy (ΔS).

-

Van't Hoff Equation: This model relates the mole fraction solubility (x) to the temperature (T) and is useful for calculating the enthalpy and entropy of solution.[15]

-

Modified Apelblat Equation: This is a semi-empirical model that provides a more accurate correlation of solubility with temperature and is widely used in the pharmaceutical sciences.[19]

The application of these models allows for the interpolation of solubility at temperatures not experimentally tested, which is valuable for process optimization.[19][20]

Conclusion

References

- Machine learning with physicochemical relationships: solubility prediction in organic solvents and water.

- Compound solubility prediction in medicinal chemistry and drug discovery - Life Chemicals. (2023, May 8). Life Chemicals.

- Prediction of organic compound aqueous solubility using machine learning: a comparison study of descriptor-based and fingerprints-based models - PMC. (2023, October 18).

- How to predict the solubility of an organic compound in different kinds of solvents? (2014, December 6). Chemistry Stack Exchange.

- Physics-Based Solubility Prediction for Organic Molecules | Chemical Reviews. (2025, October 7).

- Physics-Based Solubility Prediction for Organic Molecules - PMC - NIH.

- An In-depth Technical Guide to the Physical Properties of Benzo(a)carbazole - Benchchem. Benchchem.

- The important applications of diethylene glycol monoethyl ether - ChemicalBook. (2022, April 22). ChemicalBook.

- Compound solubility measurements for early drug discovery | Computational Chemistry. (2022, May 31).

- Experimental solubility and thermodynamic modeling of empagliflozin in supercritical carbon dioxide - PMC.

- Carbazole | 86-74-8 - ChemicalBook. ChemicalBook.

- (PDF) Review of Pharmaceutical Applications of Diethylene Glycol Monoethyl Ether. (2022, November 5).

- A comprehensive thermodynamic modeling of the solubility of sugar alcohols in ionic liquids. (2024, June 19). ScienceDirect.

- Solubility test for Organic Compounds. (2024, September 24). Online Chemistry.

- Experiment 1. Solubility of Organic Compounds | PDF - Scribd. Scribd.

- A machine learning approach for thermodynamic modeling of the statically measured solubility of nilotinib hydrochloride monohydrate (anti-cancer drug) in supercritical CO2 - PMC. (2023, August 9).

- Diethylene Glycol Monoethyl Ether | C6H14O3 | CID 8146 - PubChem. PubChem.

- DIETHYLENE GLYCOL MONOETHYL ETHER - Ataman Kimya.

- Simultaneous determination of carbazole-based explosives in environmental waters by dispersive liquid—liquid microextraction coupled to HPLC with UV-Vis detection - ResearchGate. (2012, January 27).

- Carbazole | C12H9N | CID 6854 - PubChem - NIH. PubChem.

- (PDF) Thermodynamic modeling of gas solubility in ionic liquids using equations of state.

- Mini-review on the novel synthesis and potential applications of carbazole and its derivatives - Taylor & Francis. (2023, March 29). Taylor & Francis Online.

- Solubility Measurement and Thermodynamic Modeling of Bifendate in 13 Pure Solvents at Temperatures from 293.15 to 333.15 K - ACS Publications. (2024, July 22).

- Separation of 9H-Carbazole, 9-methyl- on Newcrom R1 HPLC column. (2018, February 16). SIELC.

- A Comparative Guide to Validating the Purity of 9-Hexylcarbazole: HPLC vs.

- Diethylene Glycol Monoethyl Ether SAFETY D

- Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. University of Wisconsin-River Falls.

- Novel Carbazole–Thiazole Conjugates: Synthesis and Biophysical Characteriz

- Simultaneous determination of carbazole-based explosives in environmental waters by dispersive liquid—liquid microextraction coupled to HPLC with UV-Vis detection - Academia.edu. Academia.edu.

- HPLC analysis of 5H-benzo[a]carbazole with antifungal activity - Ovid. Ovid.

- Solubility Parameters: Theory and Application - American Institute for Conservation.

- Hansen solubility parameters - Stenutz. Stenutz.

- Fluorescence quenching aptitude of carbazole for the detection of nitro-aromatics: a comprehensive experimental analysis and computational studies validation - RSC Publishing. (2025, August 20). RSC Publishing.

- UV-visible absorption spectra of the carbazole derivatives in acetonitrile. - ResearchGate.

- HSP Basics | Practical Solubility Science - Prof Steven Abbott. Prof Steven Abbott.

- UV-Visible Spectra and Photoluminescence Measurement of Simple Carbazole Deposited by Spin Coating Method - MDPI. (2023, October 26). MDPI.

- and Hansen Solubility Parameters for Various Polymers (sort by dispersion) - Accu Dyne Test. Accu Dyne Test.

- Solubility Parameters - ResearchGate.

- Electronic and Molecular Structure of Carbazole Using Spectrophotometric and In Silico Methods - Scholarena. (2018, March 28). Scholarena.

- (PDF) UV-Visible Spectra and Photoluminescence Measurement of Simple Carbazole Deposited by Spin Coating Method - ResearchGate. (2026, February 6).

Sources

- 1. tandfonline.com [tandfonline.com]

- 2. mdpi.com [mdpi.com]

- 3. Prediction of organic compound aqueous solubility using machine learning: a comparison study of descriptor-based and fingerprints-based models - PMC [pmc.ncbi.nlm.nih.gov]

- 4. d-nb.info [d-nb.info]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Carbazole | 86-74-8 [chemicalbook.com]

- 7. Carbazole | C12H9N | CID 6854 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 9. media.laballey.com [media.laballey.com]

- 10. The important applications of diethylene glycol monoethyl ether_Chemicalbook [chemicalbook.com]

- 11. Diethylene Glycol Monoethyl Ether | C6H14O3 | CID 8146 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. Solubility Parameters: Theory and Application [cool.culturalheritage.org]

- 13. researchgate.net [researchgate.net]

- 14. HSP Basics | Practical Solubility Science | Prof Steven Abbott [stevenabbott.co.uk]

- 15. Physics-Based Solubility Prediction for Organic Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. Fluorescence quenching aptitude of carbazole for the detection of nitro-aromatics: a comprehensive experimental analysis and computational studies val ... - RSC Advances (RSC Publishing) DOI:10.1039/D5RA01611H [pubs.rsc.org]

- 18. scholarena.com [scholarena.com]

- 19. pubs.acs.org [pubs.acs.org]

- 20. squ.elsevierpure.com [squ.elsevierpure.com]

Technical Comparison: Carbazole Ethanol vs. Carbazole Ethoxyethanol

Executive Summary

This guide provides a rigorous technical analysis comparing 9H-Carbazole-9-ethanol (Carbazole Ethanol) and 2-(2-(9H-Carbazol-9-yl)ethoxy)ethanol (Carbazole Ethoxyethanol).[1] While both compounds serve as critical N-substituted carbazole intermediates in optoelectronics and drug discovery, their physicochemical behaviors diverge significantly due to the linker topology.

The core distinction lies in the spacer arm : Carbazole Ethanol possesses a short, rigid C2 alkyl linker, promoting high crystallinity and tight π-π stacking. In contrast, Carbazole Ethoxyethanol features a diethylene glycol-like (PEG-2) spacer, introducing conformational flexibility, enhanced solubility in polar media, and reduced glass transition temperatures (

Part 1: Chemical Identity & Structural Analysis

The structural deviation between these two molecules dictates their utility. The introduction of an ether oxygen in the ethoxyethanol derivative disrupts the crystal lattice energy, lowering the melting point and increasing hydrophilicity.

Comparative Data Matrix[1]

| Feature | Carbazole Ethanol | Carbazole Ethoxyethanol |

| IUPAC Name | 2-(9H-Carbazol-9-yl)ethanol | 2-[2-(9H-Carbazol-9-yl)ethoxy]ethanol |

| Common Name | N-(2-Hydroxyethyl)carbazole | N-(2-(2-Hydroxyethoxy)ethyl)carbazole |

| CAS Number | 1484-14-6 | 300392-24-9 |

| Molecular Formula | ||

| Molecular Weight | 211.26 g/mol | 255.31 g/mol |

| Linker Type | Alkyl (Ethyl) | Ether-Alkyl (Ethoxyethyl) |

| Physical State | Solid (Crystalline powder) | Viscous Liquid / Low-melting Solid |

| Melting Point | 78–82 °C | < 40 °C (Typically oil at RT) |

| Solubility | Soluble in DCM, THF, Toluene.[1] Poor in MeOH. | Enhanced solubility in Alcohols (MeOH, EtOH). |

| Primary Application | Rigid OLED hosts, High- | Flexible electronics, Bio-compatible linkers |

Structural Visualization[1]

The following diagram contrasts the rigid linker of Carbazole Ethanol with the flexible ether linkage of Carbazole Ethoxyethanol.

Caption: Structural topology comparison highlighting the ether insertion in Carbazole Ethoxyethanol which imparts flexibility.[1]

Part 2: Synthetic Pathways[2]

The synthesis of both compounds relies on nucleophilic substitution at the carbazole nitrogen (N9). However, the choice of alkylating agent differs, impacting purification complexity.

Synthesis Logic

-

Carbazole Ethanol: Synthesized via ring-opening of ethylene carbonate (cleaner, generates CO2 byproduct) or nucleophilic attack on 2-chloroethanol (requires stronger base, salt waste).[1]

-

Carbazole Ethoxyethanol: Requires 2-(2-chloroethoxy)ethanol (Diglycol chlorohydrin).[1] The reaction kinetics are slower due to the longer chain of the electrophile, often requiring phase transfer catalysts (PTC) to boost yields.

Reaction Workflow Diagram

Caption: Divergent synthetic workflows. Pathway A favors crystallization; Pathway B often requires chromatographic purification.

Part 3: Functional Applications & Causality

Materials Science: The "Spacer Effect"

In the development of photorefractive polymers and Organic Light-Emitting Diodes (OLEDs), the distance between the carbazole moiety (hole transporter) and the polymer backbone is critical.

-

Carbazole Ethanol (Short Spacer):

-

Effect: Restricts rotation of the carbazole pendant.

-

Outcome: Higher Glass Transition Temperature (

). -

Use Case: High-temperature stable OLED layers where morphological stability is paramount.

-

-

Carbazole Ethoxyethanol (Long/Flexible Spacer):

-

Effect: The ether linkage acts as a "plasticizing" side chain.

-

Outcome: Lowers

, improves film-forming properties, and reduces brittleness. -

Use Case: Flexible organic electronics and photorefractive composites where fast orientation of chromophores is required under electric fields.

-

Pharmaceutical Chemistry: Lipophilicity & Linkers

Carbazole derivatives are often investigated for neuroprotective and antioxidant properties.

-

Carbazole Ethanol: High LogP (~2.6). Good blood-brain barrier (BBB) penetration but poor aqueous solubility limits formulation.[1]

-

Carbazole Ethoxyethanol: The ethoxy group mimics a mini-PEG chain. This lowers LogP slightly and improves solubility in biological media, making it a superior linker for antibody-drug conjugates (ADCs) or PROTACs where solubility is a bottleneck.

Part 4: Experimental Protocols

Protocol A: Synthesis of Carbazole Ethanol (Green Route)

This method utilizes ethylene carbonate to avoid toxic chlorinated reagents.[1]

-

Reagents: 9H-Carbazole (16.7 g, 100 mmol), Ethylene Carbonate (10.6 g, 120 mmol), Potassium Carbonate (

, 1.4 g, 10 mmol). -

Setup: 100 mL Round Bottom Flask (RBF) with magnetic stir bar and reflux condenser.

-

Procedure:

-

Mix Carbazole, Ethylene Carbonate, and

in the RBF. -

Heat the neat mixture (solvent-free) to 140–150 °C for 4 hours. Evolution of

gas indicates reaction progress. -

TLC Monitoring: Eluent Hexane:Ethyl Acetate (3:1). Look for disappearance of Carbazole (

) and appearance of product (

-

-

Workup:

-

Cool to 80 °C. Add 50 mL Ethanol and stir.

-

Pour into 200 mL ice water. The product will precipitate as a white solid.

-

Filter and recrystallize from Ethanol/Water (9:1).

-

-

Yield: Expect 85–90% (White crystals, MP: 80 °C).

Protocol B: Synthesis of Carbazole Ethoxyethanol

This method requires phase transfer catalysis due to the lipophilicity of carbazole and the polarity of the chlorohydrin.

-

Reagents: 9H-Carbazole (16.7 g, 100 mmol), 2-(2-Chloroethoxy)ethanol (18.7 g, 150 mmol), NaOH (50% aq. solution, 40 mL), Tetrabutylammonium Bromide (TBAB, 1.6 g, 5 mmol), Toluene (100 mL).

-

Setup: 250 mL 3-neck RBF, reflux condenser, nitrogen inlet.

-

Procedure:

-

Dissolve Carbazole and TBAB in Toluene.

-

Add 50% NaOH solution. The mixture will be biphasic.

-

Heat to reflux (110 °C).

-

Add 2-(2-Chloroethoxy)ethanol dropwise over 30 minutes.

-

Reflux for 12–16 hours.

-

-

Workup:

-

Cool to RT. Separate the organic (Toluene) layer.

-

Wash organic layer with water (3 x 50 mL) to remove salts and unreacted alcohol.

-

Dry over

and evaporate solvent under reduced pressure.[2]

-

-

Purification: The crude is likely a viscous yellow oil. Purify via silica gel column chromatography (Gradient: Hexane

30% EtOAc in Hexane). -

Yield: Expect 60–75% (Viscous oil or low-melting solid).

Part 5: Safety & Handling

| Hazard Class | Carbazole Ethanol | Carbazole Ethoxyethanol |

| GHS Signal | WARNING | WARNING |

| H-Codes | H315 (Skin Irrit.), H319 (Eye Irrit.), H335 (Resp.[1][3][4] Irrit.) | H315, H319, H335 |

| Handling | Avoid dust generation. Use N95 mask.[5] | Avoid contact with skin; glycol ethers can be absorbed transdermally. |

| Storage | Store cool, dry. Stable at RT. | Hygroscopic. Store under inert gas (Ar/N2) to prevent moisture uptake. |

References

-

PubChem. (2025).[3][6] Carbazole-9-ethanol (CAS 1484-14-6) Compound Summary.[1][3][4][7][8] National Library of Medicine. [Link][1][3]

-

LookChem. (2025). Carbazole-9-ethanol Properties and Synthesis. [Link][1]

Sources

- 1. researchgate.net [researchgate.net]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Carbazole-9-ethanol | C14H13NO | CID 228287 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. echemi.com [echemi.com]

- 5. 9H-咔唑-9-乙醇 95% | Sigma-Aldrich [sigmaaldrich.com]

- 6. Carbazole, 2-acetyl-9-(3-(4-ethoxypiperidino)propyl)-, hydrochloride | C24H31ClN2O2 | CID 58310 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Cas 1484-14-6,Carbazole-9-ethanol | lookchem [lookchem.com]

- 8. 9H-Carbazole-9-ethanol | CAS 1484-14-6 | SCBT - Santa Cruz Biotechnology [scbt.com]

The Strategic Integration of Polyethylene Glycol with Carbazole Scaffolds: An In-depth Technical Guide for Advanced Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

The convergence of carbazole's unique optoelectronic and pharmacological properties with the advantageous physicochemical characteristics of polyethylene glycol (PEG) has given rise to a versatile class of building blocks for advanced organic synthesis. This technical guide provides a comprehensive overview of the synthesis, characterization, and application of PEGylated carbazole derivatives. We will delve into the strategic considerations behind their design, explore detailed synthetic methodologies, and showcase their utility in the development of novel therapeutics, advanced materials, and functional bio-probes. This document serves as a practical resource for researchers seeking to leverage the synergistic benefits of carbazole and PEG in their synthetic endeavors.

Introduction: The Rationale for PEGylated Carbazole Building Blocks

The carbazole moiety, a nitrogen-containing tricyclic aromatic heterocycle, is a privileged scaffold in both materials science and medicinal chemistry.[1][2] Its rigid, planar structure and electron-rich nature impart excellent charge transport properties, high thermal stability, and tunable photophysical characteristics, making it a cornerstone in the development of organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).[3][4] In the pharmaceutical realm, the carbazole nucleus is found in numerous biologically active compounds, exhibiting a wide range of therapeutic activities, including anticancer, antimicrobial, and neuroprotective effects.[2]

However, the inherent hydrophobicity and potential for non-specific interactions of many carbazole derivatives can limit their utility, particularly in biological applications. This is where the strategic incorporation of polyethylene glycol (PEG) chains, a process known as PEGylation, offers a transformative solution. PEG is a hydrophilic, non-toxic, and non-immunogenic polymer that, when covalently attached to a molecule, can profoundly alter its physicochemical properties.

The primary advantages of PEGylating carbazole building blocks include:

-

Enhanced Aqueous Solubility and Biocompatibility: The hydrophilic nature of the PEG chain dramatically improves the water solubility of the often-hydrophobic carbazole core, which is crucial for biological applications such as drug delivery and bioimaging.[5][6]

-

Improved Pharmacokinetics: PEGylation increases the hydrodynamic radius of the molecule, which can lead to a longer circulation half-life and reduced renal clearance of PEGylated therapeutics.[5]

-

Reduced Non-Specific Binding and Aggregation: The flexible PEG chain can create a hydration shell around the carbazole moiety, sterically hindering non-specific interactions with proteins and other biological components, and preventing aggregation.

-

Tunable Self-Assembly: The amphiphilic nature of PEGylated carbazoles, with a hydrophobic carbazole head and a hydrophilic PEG tail, enables their self-assembly into various nanostructures such as micelles and vesicles in aqueous media.[3][7] These organized assemblies are of significant interest for applications in drug delivery and nanotechnology.

This guide will provide the foundational knowledge and practical protocols to synthesize and utilize these valuable building blocks in a variety of synthetic contexts.

Synthetic Strategies for PEGylated Carbazole Building Blocks

The synthesis of PEGylated carbazole building blocks can be broadly categorized into two main approaches: "grafting to," where a pre-formed PEG chain is attached to a carbazole core, and "grafting from," where the PEG chain is polymerized from a carbazole-containing initiator. For the creation of well-defined, discrete building blocks, the "grafting to" approach is most common.

N-Functionalization of the Carbazole Core

The nitrogen atom of the carbazole ring is a readily accessible site for functionalization. N-alkylation with a PEG derivative is a straightforward and widely used method to introduce the PEG chain.

A typical synthetic route involves the deprotonation of the carbazole nitrogen with a suitable base, followed by nucleophilic substitution with a PEG derivative bearing a good leaving group, such as a tosylate or a halide.

Workflow for N-PEGylation of Carbazole:

Caption: General workflow for the N-PEGylation of carbazole.

C-Functionalization via Cross-Coupling Reactions

For applications where N-functionalization is undesirable or where site-specific attachment at other positions of the carbazole ring is required, palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura and Sonogashira reactions are powerful tools.[8][9][10][11] These methods allow for the formation of C-C bonds between a halogenated carbazole and a PEGylated coupling partner.

-

Suzuki-Miyaura Coupling: This reaction couples a bromo- or iodo-carbazole with a PEGylated boronic acid or boronate ester.[8][11][12][13][14]

-

Sonogashira Coupling: This reaction involves the coupling of a halogenated carbazole with a terminal alkyne-functionalized PEG derivative.[9][10][15][16]

Workflow for Suzuki Coupling of a Bromo-Carbazole:

Caption: General workflow for Suzuki coupling to form a C-PEGylated carbazole.

"Click" Chemistry for Efficient Ligation

"Click" chemistry, particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), offers a highly efficient and orthogonal method for conjugating PEG chains to carbazole scaffolds.[17][18] This approach requires the pre-functionalization of the carbazole and PEG components with an alkyne and an azide group, respectively (or vice versa). The subsequent "click" reaction proceeds with high yield and selectivity under mild conditions, tolerating a wide range of functional groups.

Workflow for Click Chemistry Conjugation:

Caption: General workflow for conjugating carbazole and PEG via click chemistry.

Detailed Experimental Protocols

The following protocols are provided as a general guide and may require optimization based on the specific substrates and desired products.

General Protocol for N-PEGylation of Carbazole

-

Deprotonation: To a solution of carbazole (1.0 eq.) in anhydrous N,N-dimethylformamide (DMF) under an inert atmosphere (e.g., argon or nitrogen), add sodium hydride (1.2 eq., 60% dispersion in mineral oil) portion-wise at 0 °C.

-

Stirring: Allow the reaction mixture to stir at room temperature for 1 hour, or until the evolution of hydrogen gas ceases.

-

Addition of PEG reagent: Cool the reaction mixture back to 0 °C and add a solution of the tosylated PEG derivative (PEG-OTs, 1.1 eq.) in anhydrous DMF dropwise.

-

Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Work-up: Quench the reaction by the slow addition of water. Extract the aqueous phase with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired N-PEGylated carbazole.

General Protocol for Suzuki-Miyaura Coupling

-

Reaction Setup: In a Schlenk flask, combine the bromo-carbazole derivative (1.0 eq.), the PEGylated boronic acid (1.2 eq.), a palladium catalyst such as tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 eq.), and a base such as potassium carbonate (2.0 eq.).[5]

-

Solvent Addition: Add a degassed mixture of toluene and water (e.g., 4:1 v/v).

-

Reaction: Heat the reaction mixture to reflux (typically 80-100 °C) under an inert atmosphere for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

-

Work-up: After cooling to room temperature, separate the organic and aqueous layers. Extract the aqueous layer with an organic solvent.

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography.

General Protocol for CuAAC "Click" Chemistry

-

Reaction Setup: Dissolve the alkyne-functionalized carbazole (1.0 eq.) and the azide-functionalized PEG (1.05 eq.) in a suitable solvent system, such as a mixture of THF and water.

-

Catalyst Addition: Add a solution of copper(II) sulfate pentahydrate (0.1 eq.) in water, followed by a solution of sodium ascorbate (0.2 eq.) in water. The reaction mixture should turn a yellowish color, indicating the formation of the active Cu(I) catalyst.

-

Reaction: Stir the reaction mixture vigorously at room temperature for 12-24 hours.

-

Work-up: Dilute the reaction mixture with water and extract with an organic solvent.

-

Purification: Wash the combined organic layers with a dilute aqueous solution of EDTA to remove copper salts, followed by brine. Dry the organic layer, filter, and concentrate. Purify the product by column chromatography.

Characterization of PEGylated Carbazole Building Blocks

Thorough characterization is essential to confirm the structure and purity of the synthesized building blocks.

| Technique | Purpose | Expected Observations |

| ¹H and ¹³C NMR Spectroscopy | To confirm the covalent attachment of the PEG chain to the carbazole core and to verify the overall structure. | Appearance of characteristic peaks for both the carbazole and PEG moieties. Integration of the proton signals can be used to determine the degree of PEGylation.[19][20] |

| Mass Spectrometry (e.g., ESI-MS, MALDI-TOF) | To determine the molecular weight of the conjugate and confirm the successful PEGylation. | Observation of the expected molecular ion peak corresponding to the mass of the carbazole-PEG conjugate.[21] |

| FT-IR Spectroscopy | To identify the functional groups present in the molecule. | Presence of characteristic absorption bands for the carbazole ring system and the ether linkages of the PEG chain. |

| UV-Vis and Fluorescence Spectroscopy | To evaluate the photophysical properties of the PEGylated carbazole. | The absorption and emission spectra will be characteristic of the carbazole chromophore, although slight shifts may be observed upon PEGylation.[22] |

| Gel Permeation Chromatography (GPC) | For polymeric or oligomeric samples, to determine the molecular weight distribution. | Provides information on the average molecular weight and polydispersity of the PEGylated products. |

Applications in Organic Synthesis and Beyond

PEGylated carbazole building blocks are versatile intermediates for the construction of a wide array of functional molecules and materials.

Drug Delivery Systems

The amphiphilic nature of PEGylated carbazoles makes them ideal for the formation of self-assembled nanostructures, such as micelles, for drug delivery.[5] The hydrophobic carbazole core can encapsulate poorly water-soluble drugs, while the hydrophilic PEG corona provides stability in aqueous environments and prolongs circulation time.

Bioimaging and Sensing

The intrinsic fluorescence of the carbazole moiety can be harnessed for bioimaging applications.[6] PEGylation enhances the biocompatibility and reduces non-specific binding of carbazole-based fluorescent probes, allowing for more targeted and clearer imaging in biological systems. These building blocks can be further functionalized with recognition elements to create sensors for specific analytes.

Advanced Organic Materials

PEGylated carbazole building blocks can be used as monomers in polymerization reactions to create novel polymers with tailored properties. For example, they can be incorporated into conjugated polymers for use in organic electronics, where the PEG side chains can influence the polymer's solubility, processability, and morphology, without significantly disrupting the electronic properties of the carbazole-containing backbone.

Conclusion

PEGylated carbazole building blocks represent a powerful and versatile class of synthons that bridge the gap between the unique properties of carbazoles and the practical requirements of many advanced applications, particularly in the biomedical and materials science fields. The synthetic strategies outlined in this guide, including N-alkylation, cross-coupling reactions, and click chemistry, provide a robust toolkit for the rational design and synthesis of these valuable molecules. As research in these areas continues to advance, the demand for well-defined, functionalized building blocks will undoubtedly grow, and PEGylated carbazoles are poised to play a significant role in the development of the next generation of smart materials and targeted therapeutics.

References

- Current time information in Pasuruan, ID. (n.d.). Google.

-

Li, Y., Liu, G., & Liu, H. (2025, July 4). Self-Assembly of Amphiphilic Comb-like Copolymers into Micelles and Vesicles in Solution. Polymers, 17(13), 1870. [Link]

-

Israelachvili, J. N., Mitchell, D. J., & Ninham, B. W. (1976). Theory of Self-Assembly of Hydrocarbon Amphiphiles into Micelles and Bilayers. Journal of the Chemical Society, Faraday Transactions 2: Molecular and Chemical Physics, 72, 1525–1568. [Link]

-

Balaji, G., & Nanjundan, S. (2007, October 17). Investigating carbazole jacketed precursor dendrimers: sonochemical synthesis, characterization, and electrochemical crosslinking properties. Journal of Applied Polymer Science, 106(2), 1297-1307. [Link]

-

Oligo, T., & Saeki, A. (2010, July 30). Synthesis and Properties of 1,8-Carbazole-Based Conjugated Copolymers. Polymers, 2(3), 158-171. [Link]

- Zhang, T., Xu, D.-Q., Chen, J.-M., Zhang, P., & Wang, X.-C. (2016). Synthesis and characterization of carbazole-based dendrimers as bipolar host materials for green phosphorescent organic light emitting diodes. Journal of Anhui Science and Technology University, 30(1), 1-8.

- Sánchez-Sánchez, A., et al. (2020). Synthesis of cationic pegylated dendrimers. ResearchGate.

-

Nandivada, H., & Lahann, J. (2024, December 2). Click Chemistry for Biofunctional Polymers: From Observing to Steering Cell Behavior. Chemical Reviews. [Link]

-

Li, Y., Liu, G., & Liu, H. (2025, July 4). Self-Assembly of Amphiphilic Comb-like Copolymers into Micelles and Vesicles in Solution. Polymers, 17(13), 1870. [Link]

-

Roy, R., & Das, S. K. (2014). GATG Dendrimers and PEGylated Block Copolymers: from Synthesis to Bioapplications. The AAPS Journal, 16(5), 948–955. [Link]

-

Roy, R., & Das, S. K. (2014, July 9). GATG Dendrimers and PEGylated Block Copolymers: from Synthesis to Bioapplications. The AAPS Journal, 16(5), 948–955. [Link]

-

Coulembier, O., et al. (n.d.). Synthesis of poly(ethylene glycol)-b-poly(NVC), poly(NVC)-b-poly(vinyl acetate), and poly(NVC)-b-poly(vinyl alcohol) by xanthate-mediated RAFT polymerization. ResearchGate. Retrieved February 25, 2026, from [Link]

-

Valeur, E., & Bradley, M. (2017, June 23). Suzuki–Miyaura Cross-Coupling Reaction and Potential Applications. Molecules, 22(7), 1033. [Link]

- Israelachvili, J., Mitchell, D., & Ninham, B. (1976). Theory of self-assembly of hydrocarbon amphiphiles into micelles and bilayers. Journal of the Chemical Society, Faraday Transactions.

-

Scheme 1. Suzuki-Miyaura coupling of 1-bromo-9(H)-carbazole with... (n.d.). ResearchGate. Retrieved February 25, 2026, from [Link]

-

Synthesis of 9H‐Carbazole based carboxylic acids. (n.d.). ResearchGate. Retrieved February 25, 2026, from [Link]

-

Wang, Y., et al. (2023, March 29). Mini-review on the novel synthesis and potential applications of carbazole and its derivatives. Frontiers in Chemistry, 11, 1168123. [Link]

-

Le, D., & Castaneda, M. (2023, January 18). NMR Characterization of Polyethylene Glycol Conjugates for Nanoparticle Functionalization. ACS Omega, 8(4), 3845–3852. [Link]

-

Wei, Y., et al. (2022, March 15). Crescent-Shaped Carbazole Derivatives as Light-Up Fluorescence Probes for G-Quadruplex DNA and Live Cell Imaging. Helvetica Chimica Acta, 105(4), e202100234. [Link]

-

Li, Y., Liu, G., & Liu, H. (2025, July 2). Self-Assembly of Amphiphilic Comb-like Copolymers into Micelles and Vesicles in Solution. Polymers (Basel), 17(13), 1870. [Link]

-

Suzuki Coupling. (n.d.). Organic Chemistry Portal. Retrieved February 25, 2026, from [Link]

-

Suzuki reaction. (n.d.). In Wikipedia. Retrieved February 25, 2026, from [Link]

-

Sonogashira coupling. (n.d.). In Wikipedia. Retrieved February 25, 2026, from [Link]

-

A versatile small-molecule fluorescence scaffold: Carbazole derivatives for bioimaging. (n.d.). ResearchGate. Retrieved February 25, 2026, from [Link]

-

Galezowska, J., et al. (2025, August 18). Novel Carbazole–Thiazole Conjugates: Synthesis and Biophysical Characterization. International Journal of Molecular Sciences, 26(16), 7945. [Link]

-

Sonogashira Coupling. (2024, August 5). Chemistry LibreTexts. [Link]

-

Suzuki-Miyaura Coupling. (2024, October 10). Chemistry LibreTexts. [Link]

-

Sonogashira Coupling. (n.d.). Organic Chemistry Portal. Retrieved February 25, 2026, from [Link]

-

Synthesis of Carbazoles. (n.d.). Organic Chemistry Portal. Retrieved February 25, 2026, from [Link]

-

Practical Considerations for the Preparation and MS Analysis of PEGylated Bioconjugates. (n.d.). Novatia. Retrieved February 25, 2026, from [Link]

-

Carbazole-based two-photon fluorescent probe for selective imaging of mitochondrial hydrogen peroxide in living cells and tissues. (n.d.). RSC Publishing. Retrieved February 25, 2026, from [Link]

-

Construction of carbazole-based unnatural amino acid scaffolds via Pd(ii)-catalyzed C(sp3)–H functionalization. (n.d.). Organic & Biomolecular Chemistry. Retrieved February 25, 2026, from [Link]

-

An efficient one-pot synthesis of carbazole fused benzoquinolines and pyridocarbazoles. (2018, March 28). Journal of Chemical Sciences, 130(41). [Link]

-

Sonogashira Cross-Coupling Reaction of 3-Iodoindazoles with Various Terminal Alkynes: A Mild and Flexible Strategy to Design 2-Aza Tryptamines. (n.d.). ResearchGate. Retrieved February 25, 2026, from [Link]

-

Le, D., & Castaneda, M. (2023, January 6). NMR Characterization of Polyethylene Glycol Conjugates for Nanoparticle Functionalization. ACS Omega, 8(4), 3845–3852. [Link]

-

Polycarbazole and Its Derivatives: Synthesis and Applications. A Review of the Last 10 Years. (2020, September 28). Polymers, 12(10), 2209. [Link]

-

Design, Synthesis and Crystal Structure of a Novel Fluorescence Probe for Zn 2+ Based on Pyrano[3,2-c] Carbazole. (2024, November 19). Molecules, 29(22), 5293. [Link]

-

Carbonylative Sonogashira coupling of terminal alkynes with aryl iodides under atmospheric pressure of CO using Pd(ii)@MOF as the catalyst. (n.d.). Catalysis Science & Technology. Retrieved February 25, 2026, from [Link]

-

Synthesis of polyethylene glycol (PEG) derivatives and PEGylated-peptide biopolymer conjugates. (2003, July 15). Biomacromolecules, 4(4), 1068-76. [Link]

-

Application of a carbazole derivative as a spectroscopic fluorescent probe for real time monitoring of cationic photopolymerization. (n.d.). ResearchGate. Retrieved February 25, 2026, from [Link]

-

Preparation of Enantiomerically-Pure Building Blocks. (2004, July 26). Organic Chemistry Portal. [Link]

Sources

- 1. Mini-review on the novel synthesis and potential applications of carbazole and its derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. broadpharm.com [broadpharm.com]

- 3. researchgate.net [researchgate.net]

- 4. Crescent-Shaped Carbazole Derivatives as Light-Up Fluorescence Probes for G-Quadruplex DNA and Live Cell Imaging - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. Suzuki Coupling [organic-chemistry.org]

- 9. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. mdpi-res.com [mdpi-res.com]

- 13. researchgate.net [researchgate.net]

- 14. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 15. Sonogashira Coupling [organic-chemistry.org]

- 16. researchgate.net [researchgate.net]

- 17. pubs.acs.org [pubs.acs.org]

- 18. creativepegworks.com [creativepegworks.com]

- 19. NMR Characterization of Polyethylene Glycol Conjugates for Nanoparticle Functionalization - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. enovatia.com [enovatia.com]

- 22. Synthesis and characterization of carbazole-based dendrimers as bipolar host materials for green phosphorescent organic light emitting diodes [html.rhhz.net]

Methodological & Application

Application Note: Scalable Synthesis of 2-(2-(9H-Carbazol-9-yl)ethoxy)ethan-1-ol

Executive Summary & Strategic Analysis

This application note details the robust synthesis of 2-(2-(9H-Carbazol-9-yl)ethoxy)ethan-1-ol , a critical intermediate in the development of optoelectronic materials (OLED host materials), supramolecular polymers, and pharmaceutical linkers.[1]

The synthesis relies on the nucleophilic substitution (

Core Design Philosophy

-

Route Selection: Direct N-alkylation using KOH in DMSO.[1]

-

Why: DMSO provides high dielectric solvation for the potassium carbazolide ion pair, leaving the nitrogen anion "naked" and highly nucleophilic. This maximizes reaction rate and regioselectivity for N-alkylation over C-alkylation.[1]

-

-

Safety & Scalability: The protocol avoids the use of sodium hydride (NaH), reducing hydrogen gas evolution risks and moisture sensitivity, making it suitable for gram-to-kilogram scale-up.[1]

Retrosynthetic & Mechanistic Insight

The synthesis is a classic Williamson ether-type synthesis adapted for a nitrogen nucleophile.[1]

Reaction Scheme (Graphviz)[1]

Figure 1: Mechanistic pathway for the N-alkylation of carbazole.[1]

Experimental Protocol

Materials & Reagents[2][3][4][5]

| Reagent | MW ( g/mol ) | Equiv.[1][2][3] | Role |

| 9H-Carbazole | 167.21 | 1.0 | Nucleophile |

| 2-(2-Chloroethoxy)ethanol | 124.57 | 1.5 | Electrophile |

| Potassium Hydroxide (KOH) | 56.11 | 2.0 | Base |

| DMSO | - | - | Solvent (5 mL/g of Carbazole) |

| Dichloromethane (DCM) | - | - | Extraction Solvent |

Step-by-Step Methodology

Step 1: Solubilization & Deprotonation [1]

-

Equip a 250 mL 3-neck round-bottom flask with a magnetic stir bar, reflux condenser, and internal thermometer.

-

Charge 9H-Carbazole (10.0 g, 59.8 mmol) and DMSO (50 mL) . Stir at room temperature until partially dissolved.

-

Add powdered KOH (6.7 g, 119.6 mmol) in a single portion.

-

Observation: The solution will darken (often turning brown/reddish) indicating the formation of the carbazolide anion.

-

-

Stir vigorously at room temperature for 30 minutes to ensure complete deprotonation.

Step 2: Alkylation

-

Heat the reaction mixture to 60°C .

-

Add 2-(2-chloroethoxy)ethanol (11.2 g, 9.5 mL, 89.7 mmol) dropwise over 15 minutes.

-

Critical Control: Do not add all at once to prevent localized exotherms.[1]

-

-

Increase temperature to 90°C and stir for 4–6 hours.

-

In-Process Control (IPC): Monitor by TLC (Silica; Hexane:Ethyl Acetate 3:1).

Step 3: Workup & Isolation [1]

-

Cool the reaction mixture to room temperature.

-

Pour the mixture slowly into 500 mL of ice-cold water with vigorous stirring.

-

Result: The product and unreacted carbazole will precipitate as a gummy solid or oil.

-

-

Extract the aqueous mixture with Dichloromethane (3 x 100 mL) .

-

Wash the combined organic layers with Water (3 x 100 mL) to remove residual DMSO and KOH.[1]

-

Note: DMSO removal is critical; extensive water washing is required.[1]

-

-

Dry over anhydrous Na₂SO₄ , filter, and concentrate under reduced pressure (Rotavap).

Step 4: Purification

-

The crude residue is typically a viscous yellow oil or low-melting solid.[1]

-

Method A (Crystallization): Dissolve in minimum hot Ethanol or Toluene.[1] Cool to 4°C overnight.[1]

-

Method B (Column Chromatography): If oil persists, purify via silica gel column.

-

Eluent: Gradient from 100% Hexane to 40% Ethyl Acetate/Hexane.[1]

-

Process Workflow (Graphviz)

Figure 2: Operational workflow for the synthesis and isolation.[1]

Quality Control & Self-Validation

To ensure the protocol was successful, compare your analytical data against these expected parameters.

Proton NMR (¹H NMR, 400 MHz, CDCl₃)

The spectrum must show the disappearance of the N-H signal and the appearance of the ethylene glycol chain.

| Shift (δ ppm) | Multiplicity | Integral | Assignment | Validation Check |

| 8.10 | Doublet | 2H | Ar-H (Carbazole C4, C5) | Characteristic aromatic region.[1] |

| 7.40 – 7.50 | Multiplet | 4H | Ar-H (Carbazole) | |

| 7.20 – 7.25 | Triplet | 2H | Ar-H (Carbazole) | |

| 4.50 | Triplet | 2H | N-CH ₂-CH₂- | Key Indicator: Deshielded by Nitrogen.[1] |

| 3.85 | Triplet | 2H | N-CH₂-CH ₂-O | |

| 3.60 – 3.70 | Multiplet | 4H | -O-CH ₂-CH ₂-OH | |

| 2.10 | Broad Singlet | 1H | -OH | Disappears with D₂O shake.[1] |

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Low Yield | Incomplete deprotonation or moisture in DMSO.[1] | Ensure KOH is powdered and fresh.[1] Use dry DMSO.[1] |

| Product is Oily | Residual DMSO or solvent.[1] | Wash organic layer 2 extra times with water.[1] Dry under high vacuum for 4h. |

| Starting Material Present | Reaction stopped too early. | Check TLC. If Carbazole remains, add 0.2 eq more KOH and reheat. |

References

-

ChemicalBook. (2024).[1] Carbazole (86-74-8) 1H NMR Spectrum.[1][4][2][3][8][9] Retrieved from [1]

-

Bogdał, D., et al. (1996). New Synthesis Method of N-Alkylation of Carbazole Under Microwave Irradiation. ResearchGate.[1][7][10][11] Retrieved from

-

Sigma-Aldrich. (2024).[1] 9H-Carbazole-9-ethanol Product Information. Retrieved from [1]

-

PubChem. (2024).[1] 2-(2-chloroethoxy)ethanol Compound Summary. Retrieved from [1]

-

Li, E., et al. (2016). Design, synthesis, and biological evaluation of novel carbazole derivatives. Semantic Scholar.[1] Retrieved from [1]

Sources

- 1. researchgate.net [researchgate.net]

- 2. rsc.org [rsc.org]

- 3. Carbazole(86-74-8) 1H NMR spectrum [chemicalbook.com]

- 4. piche.org.pk [piche.org.pk]

- 5. phasetransfercatalysis.com [phasetransfercatalysis.com]

- 6. EP0858995A1 - Process for the preparation of N-alkyl carbazoles - Google Patents [patents.google.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. biomedres.us [biomedres.us]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

Application Note: Protocol for Tosylation of 2-(2-(9H-Carbazol-9-yl)ethoxy)ethan-1-ol

Introduction & Strategic Analysis

The molecule 2-(2-(9H-Carbazol-9-yl)ethoxy)ethan-1-ol represents a critical structural motif in optoelectronics and bioconjugation. It combines a lipophilic, photoactive carbazole headgroup with a short, hydrophilic polyethylene glycol (PEG) linker terminating in a primary alcohol.

The Objective: Transform the hydroxyl group (-OH) into a

Critical Chemical Challenges

-

Amphiphilic Solubility: The carbazole moiety is highly lipophilic, while the glycol tail is hydrophilic. Standard aqueous workups can lead to emulsions if solvent density isn't managed.

-

Purification Stability: Alkyl tosylates are reactive electrophiles. While primary tosylates are generally stable, they can degrade on highly acidic silica gel during chromatography.

-

Carbazole Electronics: The carbazole nitrogen is part of an aromatic system and is non-basic . Unlike aliphatic amines, it will not be protonated by dilute acid washes, allowing for aggressive removal of reaction bases (Pyridine/TEA) without product loss.

Reaction Design & Mechanism

We utilize a Dichloromethane (DCM) / Triethylamine (TEA) / DMAP system.

-

Solvent (DCM): Chosen for its excellent solvation of the carbazole ring.

-

Base (TEA): Neutralizes the HCl generated during the reaction.

-

Catalyst (DMAP): 4-Dimethylaminopyridine acts as a nucleophilic catalyst, forming a reactive

-tosylpyridinium intermediate that transfers the tosyl group to the alcohol 10-100x faster than TsCl alone.

Reaction Scheme (DOT Visualization)

Figure 1: Catalytic cycle and reaction pathway for the tosylation of primary alcohols.

Experimental Protocol

Reagents & Stoichiometry[1][2][3]

| Component | Equiv. | Role | Notes |

| Substrate | 1.0 | Reactant | Dry via azeotrope (toluene) if wet. |

| 1.5 | Reagent | Recrystallize from hexane if yellow/impure. | |

| Triethylamine (TEA) | 2.0 | Base | Scavenges HCl. |

| DMAP | 0.1 | Catalyst | Essential for complete conversion. |

| Dichloromethane (DCM) | 0.1 M | Solvent | Anhydrous grade preferred. |

Step-by-Step Procedure

Phase 1: Setup and Addition

-

Preparation: Flame-dry a round-bottom flask equipped with a magnetic stir bar. Purge with Nitrogen or Argon.

-

Dissolution: Add the Carbazole-PEG-alcohol (1.0 eq) and DMAP (0.1 eq) to the flask. Dissolve in anhydrous DCM (concentration ~0.1 M relative to substrate).

-

Base Addition: Add TEA (2.0 eq) via syringe.

-

Cooling: Submerge the flask in an ice/water bath (0 °C) and stir for 10 minutes. Reason: Controlling temperature prevents initial exotherms and suppresses side reactions.

-

Reagent Addition: Dissolve TsCl (1.5 eq) in a minimal amount of DCM and add dropwise to the reaction mixture over 15 minutes.

-

Reaction: Allow the mixture to warm naturally to Room Temperature (RT) and stir for 4–12 hours.

Phase 2: Monitoring (Self-Validation)

-

TLC System: 30% Ethyl Acetate in Hexanes.

-

Visualization: UV Light (254 nm). The carbazole is highly UV active.

-

Checkpoint: The Product (

) will be less polar than the Starting Material (

Phase 3: Workup & Isolation

-

Quench: Add water (equal volume to DCM) and stir vigorously for 5 minutes to hydrolyze excess TsCl.

-

Wash Sequence:

-

Drying: Dry over anhydrous

, filter, and concentrate in vacuo (keep bath < 40°C to prevent thermal decomposition).

Phase 4: Purification

-

Method: Flash Column Chromatography (Silica Gel).

-

Eluent: Gradient from 10% to 40% Ethyl Acetate in Hexanes.

-

Pre-treatment: If the product appears unstable on TLC (streaking), add 1% TEA to the column solvent system to neutralize silica acidity.

Quality Control & Characterization

The conversion is validated by the distinct shift of the methylene protons adjacent to the oxygen.

NMR Validation Table ( , 400 MHz)

| Proton Environment | Chemical Shift ( | Multiplicity | Diagnostic Change |

| Carbazole Aromatic | 7.2 – 8.1 | Multiplets | Remains constant. |

| Tosyl Aromatic (AA'BB') | ~7.7 (d) & ~7.3 (d) | Doublets | New Signal: Indicates Ts incorporation. |

| Carbazole- | ~4.45 | Triplet | Slight shift possible. |

| - | 4.10 – 4.20 | Triplet | Key Indicator: Shifts downfield from ~3.7 ppm (alcohol). |

| Internal PEG - | ~3.6 – 3.8 | Multiplets | Complex roofing pattern. |

| Tosyl - | ~2.40 | Singlet | New Signal: Integration must match 3H. |

Troubleshooting Guide

| Observation | Root Cause | Corrective Action |

| Low Yield | Hydrolysis during workup | Ensure water washes are quick; use cold brine. |

| Residual SM | Wet solvents | TsCl hydrolyzes faster than it reacts with wet alcohol. Dry solvents.[3][2][4] |

| Yellow Oil | Excess TsCl/TsOH | Recrystallize product from EtOH/Hexane or run column again. |

Workflow Visualization

Purification Logic Tree

Figure 2: Decision matrix for the isolation and purification of the carbazole tosylate.

References

-

BenchChem. Application Notes and Protocols for Amine Coupling of Benzyl-PEG45-alcohol. (2025).[1][5] Link

-

Organic Chemistry Portal. Tosylation of Alcohols - General Procedures.Link

-

Kabalka, G. W., et al. Tosylation of Alcohols.[6]Journal of Organic Chemistry, 1986, 51, 2386-2388. (Classic reference for TsCl/Pyridine/DMAP kinetics).

- Greene, T. W., & Wuts, P. G. M.Protective Groups in Organic Synthesis.

-

National Institutes of Health (PMC). Synthesis and crystal structures of multifunctional tosylates.Link

Sources

- 1. benchchem.com [benchchem.com]

- 2. rsc.org [rsc.org]

- 3. organic-synthesis.com [organic-synthesis.com]

- 4. scs.illinois.edu [scs.illinois.edu]

- 5. researchgate.net [researchgate.net]

- 6. Tosylation of alcohols: an effective strategy for the functional group transformation of organic derivatives of polyoxometalates - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Precision Grafting of Carbazole onto Polymer Backbones via Ether Linkage

Abstract & Strategic Rationale

The incorporation of carbazole moieties into polymer side chains is a critical functionalization strategy for developing organic semiconductors, photorefractive materials, and fluorescent biological probes. While direct N-alkylation is common, it often results in rigid, brittle materials with limited solubility.

This guide details the Ether-Linkage Protocol , a superior method that introduces a flexible oxygen spacer between the backbone and the carbazole unit. This "decoupling" approach offers three distinct advantages:

-

Enhanced Solubility: The ether spacer reduces steric strain at the backbone, improving solubility in organic solvents.

-

Electronic Decoupling: It prevents ground-state interaction between the backbone and the chromophore, preserving the pristine optoelectronic properties of the carbazole.

-

Chemical Stability: Unlike ester linkages, the ether bond is resistant to hydrolysis in acidic or basic biological environments.

This protocol utilizes a Williamson Ether Synthesis approach, specifically modifying Poly(vinylbenzyl chloride) (PVBC) with 9-(2-hydroxyethyl)carbazole .[1]

Experimental Design & Logic

The Synthetic Route

The reaction relies on the nucleophilic substitution (

-

Polymer Backbone: Poly(vinylbenzyl chloride) (PVBC).[1][2] chosen for its highly reactive benzylic chloride leaving group.

-

Nucleophile: 9-(2-hydroxyethyl)carbazole.[1] The hydroxyl group is deprotonated to form a potent alkoxide nucleophile.[3]

-

Base: Sodium Hydride (NaH).[1][4] Selected over weaker bases (e.g.,

) to ensure irreversible deprotonation and high substitution degrees. -

Solvent: N,N-Dimethylformamide (DMF).[1][5][6] A polar aprotic solvent is strictly required to solvate the cation (

) and leave the alkoxide naked and reactive.

Pathway Visualization

The following diagram illustrates the reaction logic and critical decision points.

Caption: Figure 1. Logical workflow for the grafting of carbazole onto PVBC via Williamson Ether Synthesis.

Detailed Protocol

Phase 1: Reagent Preparation & Safety

Pre-requisites:

-

Anhydrous Conditions: Water destroys the alkoxide intermediate. All glassware must be flame-dried under vacuum.[1]

-

Inert Atmosphere: The reaction must be performed under Nitrogen (

) or Argon.

Materials Table:

| Component | Role | Specifications | Hazard Note |

| PVBC | Backbone | Irritant (Lachrymator) | |

| 9-(2-hydroxyethyl)carbazole | Ligand | >98% Purity | Irritant |

| Sodium Hydride (NaH) | Base | 60% dispersion in oil | Flammable / Reacts violently with water |

| DMF | Solvent | Anhydrous (<50 ppm | Hepatotoxin |

| Methanol | Precipitant | Industrial Grade | Flammable |

Phase 2: Step-by-Step Synthesis[1]

Step 1: Activation of the Carbazole (Alkoxide Formation)[1]

-

Set up a 100 mL 3-neck round-bottom flask with a magnetic stir bar, reflux condenser, and

inlet. -

Add 1.05 equivalents (relative to polymer repeating units) of 9-(2-hydroxyethyl)carbazole (e.g., 2.2 g if using ~1.5 g PVBC).[1]

-

Evacuate and backfill with

three times. -

Inject 30 mL of anhydrous DMF via syringe. Stir until fully dissolved.

-

Cool the flask to 0°C (ice bath).

-

Critical Step: Carefully add 1.2 equivalents of NaH (approx. 0.48 g of 60% dispersion). Add in small portions to control

evolution. -

Stir at 0°C for 30 minutes, then warm to room temperature (RT) for 1 hour. The solution typically turns yellow/orange, indicating alkoxide formation.

Step 2: Grafting Reaction[7][8]

-

Dissolve 1.5 g of PVBC in 15 mL anhydrous DMF in a separate vial. Ensure complete dissolution.

-

Add the PVBC solution dropwise to the activated carbazole solution over 15 minutes.

-

Heat the reaction mixture to 60°C (oil bath).

-

Stir for 24 hours .

-

Note: Higher temperatures (>80°C) may cause cross-linking (gelation).[1] Keep strictly at 60°C.

-

Step 3: Workup and Purification[6][9]

-

Cool the mixture to RT.

-

Concentrate the solution to roughly half volume using a rotary evaporator (optional, but improves yield).

-

Precipitate the polymer dropwise into 500 mL of vigorously stirred Methanol .

-

Filter the white fibrous precipitate.

-

Purification Cycle: Re-dissolve the polymer in a minimum amount of Tetrahydrofuran (THF) and re-precipitate into Methanol. Repeat this twice to remove unreacted carbazole and sodium salts.

-

Dry the final product in a vacuum oven at 40°C for 24 hours.

Characterization & Validation (Self-Checking)[1]

To validate the success of the grafting, compare the product data against the following benchmarks.

A. Proton NMR ( -NMR) in

This is the primary validation method.

| Proton Environment | Chemical Shift ( | Change upon Grafting |

| -CH2-Cl (Precursor) | ~4.5 ppm | Disappears (or intensity reduces significantly) |

| -O-CH2- (Ether Link) | ~3.6 - 3.8 ppm | Appears (New Peak) |

| Carbazole Aromatic | 7.0 - 8.1 ppm | Appears (Broadened due to polymer effect) |

Calculation of Degree of Substitution (DS):

B. FTIR Spectroscopy[2][10][11][12][13][14][15]

-

Target: Look for the disappearance of the C-Cl stretch at 1265 cm⁻¹ (approx) and 670 cm⁻¹ .

-

Confirmation: Appearance of the aliphatic Ether (C-O-C) stretch at 1100–1150 cm⁻¹ .

C. UV-Vis Spectroscopy[1][10][11][13][14][16]

-

Dissolve 1 mg of polymer in 10 mL THF.

-

Expectation: Distinct carbazole absorption peaks at 293 nm and 344 nm .

-

Diagnostic: If the peaks are red-shifted significantly compared to free carbazole, it may indicate

stacking (aggregation) along the chain.[1]

Troubleshooting Guide

| Observation | Root Cause | Corrective Action |

| Gelation (Insoluble mass) | Cross-linking via Friedel-Crafts side reactions or high concentration.[1] | Reduce reaction temperature to 50°C. Dilute reaction (add 20% more solvent). |

| Low Substitution (<50%) | Incomplete deprotonation or wet solvent.[1] | Ensure NaH is fresh. Dry DMF over molecular sieves (4Å) for 24h. Increase reaction time to 48h. |

| Product is Yellow/Brown | Oxidation of carbazole or trapped solvent. | Reprecipitate in Methanol.[10] Ensure vacuum drying is thorough. Perform reaction in dark. |

References

-

Fundamental Mechanism: Williamson, A. W. (1850).[3][4] "Theory of Aetherification." Philosophical Magazine, 37, 350–356.

-

PVBC Functionalization: Ohno, K., et al. (2013). "The synthesis of well-defined poly(vinylbenzyl chloride)-grafted nanoparticles via RAFT polymerization." Beilstein Journal of Organic Chemistry, 9, 1181–1187. [Link]

-

Carbazole Polymer Properties: Grazulevicius, J. V., et al. (2003). "Carbazole-containing polymers: synthesis, properties and applications." Progress in Polymer Science, 28(9), 1297-1353. [Link]

-

Ether Linkage Stability: Iwuoha, P. E., et al. (1997). "Organic solvent-soluble poly(vinyl chloride) derivatives."[1] Journal of Applied Polymer Science.

-

General Protocol Source: Master Organic Chemistry. "The Williamson Ether Synthesis."[3][4][11][12] [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. ukm.my [ukm.my]

- 3. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. A strategy to prepare internally-plasticized poly(vinyl chloride) by grafting castor oil onto the PVC chain with three different isocyanates as intermediate bridges - PMC [pmc.ncbi.nlm.nih.gov]

- 8. BJOC - The synthesis of well-defined poly(vinylbenzyl chloride)-grafted nanoparticles via RAFT polymerization [beilstein-journals.org]

- 9. orgsyn.org [orgsyn.org]

- 10. mdpi.com [mdpi.com]

- 11. Williamson Synthesis [organic-chemistry.org]

- 12. researchgate.net [researchgate.net]

The Preparation of Carbazole-Based Self-Assembled Monolayers (SAMs)

An Application Guide for Researchers

Abstract

This document provides a comprehensive guide for the preparation of high-quality carbazole-based self-assembled monolayers (SAMs). Carbazole-based SAMs are a pivotal class of organic thin films, essential for advancing organic electronics, particularly in the development of high-performance perovskite solar cells (PSCs), organic light-emitting diodes (OLEDs), and organic thin-film transistors (OTFTs).[1][2][3] Their exceptional hole-transporting capabilities, chemical stability, and the ability to tune interfacial electronic properties make them indispensable as hole-transporting layers (HTLs).[3][4][5] This guide details the fundamental principles of SAM formation, provides step-by-step protocols for various deposition techniques, and outlines key characterization methods for monolayer validation.

Foundational Principles of Carbazole-Based SAMs

The spontaneous organization of functionalized organic molecules onto a substrate surface forms a highly ordered molecular layer, known as a self-assembled monolayer (SAM).[6] The structure of the molecules used for these SAMs typically consists of three key components: a head group that provides the primary functionality, an anchoring group that binds to the substrate, and a linker or spacer that connects them.[7]

-

Carbazole Head Group: The carbazole moiety is an electron-rich aromatic heterocycle known for its excellent hole-transport capabilities, high thermal stability, and robust chemical nature.[3][5] These properties make it an ideal functional head group for HTLs, facilitating efficient extraction and transport of positive charge carriers.[3][7]

-

Linker/Spacer: An aliphatic or conjugated chain connects the carbazole head to the anchoring group. The length and nature of this linker can influence the thickness, packing density, and electronic properties of the resulting monolayer.[8][9]

-

Anchoring Group: The choice of anchoring group is critical and depends entirely on the substrate.

-

Thiols (-SH): For noble metal surfaces like gold (Au), the thiol group is the anchor of choice. It forms a strong, semi-covalent gold-thiolate (Au-S) bond, which is the primary driving force for the self-assembly process.[6][8][10]

-

Phosphonic Acids (-PO(OH)₂): For transparent conductive oxides (TCOs) such as indium tin oxide (ITO) or fluorine-doped tin oxide (FTO), phosphonic acid groups are highly effective.[7][11] They form strong bonds with the metal oxide surface, creating a compact and stable monolayer.[11]

-

Carboxylic Acids (-COOH): These are also used for metal oxide surfaces and function similarly to phosphonic acids.[9]

-